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Potential toxicity and side effects of JHU-083 in vivo

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Compound of Interest		
Compound Name:	JHU-083	
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JHU-083 In Vivo Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity and side effects of **JHU-083** in vivo.

Frequently Asked Questions (FAQs)

Q1: What is JHU-083 and what is its mechanism of action?

A1: **JHU-083** is a systemically bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] It is designed to deliver DON, a potent inhibitor of glutamine-utilizing enzymes, with an improved toxicity profile compared to DON itself.[1] **JHU-083** works by broadly inhibiting glutamine metabolism, which is critical for the biosynthesis of nucleotides and proteins necessary for the rapid proliferation of cancer cells.[1][2] Its mechanism of action also involves the disruption of the mTOR signaling pathway and modulation of the tumor immune microenvironment.[2][3]

Q2: Is **JHU-083** expected to be toxic in my animal model?

A2: **JHU-083** has been designed to have a better safety profile than its parent compound, DON, which was associated with significant gastrointestinal toxicity.[1] In multiple preclinical studies using mouse models, **JHU-083** has been described as "well-tolerated".[4] However,



some dose-dependent side effects, such as weight loss, have been observed. The specific toxicity profile can depend on the dose, dosing frequency, and the animal model used.

Q3: What are the most common side effects observed with JHU-083 in vivo?

A3: The most consistently reported side effect in preclinical studies is dose-dependent weight loss. One study noted that daily low doses of **JHU-083** caused a decrease in body mass in mice, but this was reversible with a less frequent dosing schedule.[2] In a study using a mouse model of Alzheimer's disease, chronic administration of **JHU-083** was reported to have no effect on body weight or cause overt behavioral changes.[4]

Q4: Has there been any observed organ-specific toxicity with **JHU-083**?

A4: A study in a mouse model of Alzheimer's disease reported that chronic treatment with **JHU-083** did not affect gastrointestinal histopathology or peripheral nerve function.[4] As a prodrug, **JHU-083** is designed to minimize peripheral exposure and associated toxicities that were observed with DON.[5]

Q5: What is the effect of **JHU-083** on the immune system?

A5: **JHU-083** has been shown to modulate the tumor immune microenvironment. It can decrease the number of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs), and promote an anti-tumor immune response.[6][7]

Troubleshooting Guides Issue 1: Unexpected Weight Loss in Experimental Animals

- Problem: Animals treated with JHU-083 are showing significant weight loss.
- Potential Cause: The dose and/or frequency of JHU-083 administration may be too high for the specific animal model or strain. Daily dosing, even at low concentrations, has been reported to cause weight loss.[2]
- Troubleshooting Steps:



- Review Dosing Regimen: Compare your dosing schedule with those reported in the literature. A twice-weekly administration schedule was shown to be effective without causing significant weight loss in a glioma model.[2]
- Dose De-escalation: Consider reducing the dose of JHU-083.
- Reduce Dosing Frequency: If daily dosing is being used, switching to an intermittent schedule (e.g., every other day or twice a week) may mitigate weight loss while maintaining efficacy.[2]
- Supportive Care: Ensure animals have easy access to food and water. A high-calorie dietary supplement may be considered in consultation with veterinary staff.
- o Monitor Closely: Weigh the animals daily to track the extent of weight loss and recovery.

Issue 2: Lack of Efficacy in an In Vivo Cancer Model

- Problem: **JHU-083** is not producing the expected anti-tumor effect.
- Potential Causes:
 - Insufficient Dose: The dose of JHU-083 may be too low to achieve a therapeutic concentration in the tumor tissue.
 - Tumor Model Resistance: The specific cancer cell line or tumor model may have intrinsic resistance to glutamine antagonism.
 - Pharmacokinetics: The bioavailability and metabolism of JHU-083 can vary between species.
- Troubleshooting Steps:
 - Dose Escalation Study: If tolerated, consider a dose-escalation study to determine if a higher concentration of JHU-083 is more effective. Doses in mouse models have ranged from approximately 1 mg/kg to 25 mg/kg.[2][3]
 - Verify Compound Integrity: Ensure the JHU-083 compound has been stored correctly and has not degraded.



- Assess Target Engagement: If possible, measure glutamine levels or the activity of glutamine-dependent enzymes in the tumor tissue to confirm that JHU-083 is hitting its target.
- Combination Therapy: Consider combining JHU-083 with other anti-cancer agents, such as immunotherapy, which has shown synergistic effects in some models.[8]

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the in vivo toxicity of **JHU-083** from preclinical studies. It is important to note that detailed, publicly available toxicology reports with extensive quantitative data are limited.

Table 1: General Toxicity Observations in Mice

Parameter	Species/Model	Dose and Schedule	Observation	Citation
Body Weight	Nude mice with glioma xenografts	1.9 mg/kg daily	Decreased body mass	[2]
Nude mice with glioma xenografts	25 mg/kg, 2x/week	No toxicity observed	[2]	
APOE4 knock-in mice	Not specified, chronic 3x/week	No weight loss effect	[4]	_
Behavior	APOE4 knock-in mice	Not specified, chronic 3x/week	No overt behavioral changes	[4]
Gastrointestinal Toxicity	APOE4 knock-in mice	Not specified, chronic 3x/week	Gastrointestinal histopathology unaffected	[4]
Peripheral Nerve Function	APOE4 knock-in mice	Not specified, chronic 3x/week	Unaffected	[4]



Table 2: Hematology and Clinical Chemistry in APOE4 Mice

Note: A study in APOE4 mice reported that Complete Blood Count (CBC) and clinical chemistry parameters were all unaffected by chronic **JHU-083** treatment. However, the specific quantitative data were not provided in the publication. The table below reflects this qualitative assessment.

Parameter	Observation	Citation
Complete Blood Count (CBC)	Unaffected	[4]
Clinical Chemistry	Unaffected	[4]

Experimental Protocols

Protocol 1: In Vivo Efficacy and Toxicity Assessment in an Orthotopic Glioma Mouse Model (Adapted from[2])

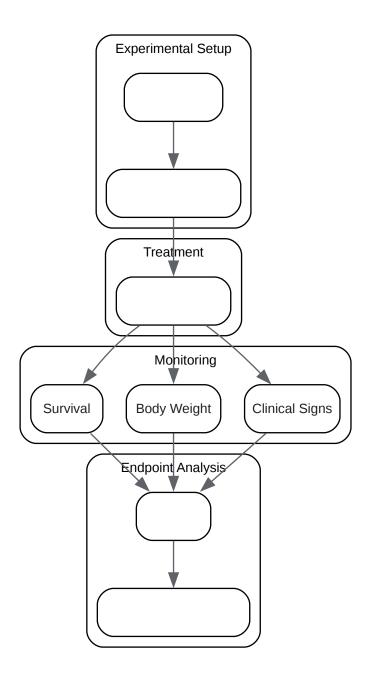
- Animal Model: Athymic nude mice.
- Tumor Implantation: Intracranial implantation of human glioma cells (e.g., BT142 IDH1R132H).
- JHU-083 Formulation: JHU-083 is dissolved in a vehicle suitable for the chosen administration route (e.g., oral gavage).
- Dosing Regimens:
 - Low Dose: 1.9 mg/kg administered daily.
 - High Dose: 25 mg/kg administered twice a week.
- Monitoring:
 - Survival: Monitor animals daily and record survival.
 - Body Weight: Weigh animals at regular intervals (e.g., daily or twice weekly) to assess toxicity.



- Clinical Signs: Observe for any signs of distress, such as lethargy, ruffled fur, or changes in behavior.
- Endpoint Analysis:
 - Histology: At the experimental endpoint, collect brains for histological analysis to confirm tumor growth and assess any tissue abnormalities.
 - Immunohistochemistry: Perform immunohistochemical staining for biomarkers of interest (e.g., pS6 to assess mTOR pathway inhibition).

Visualizations

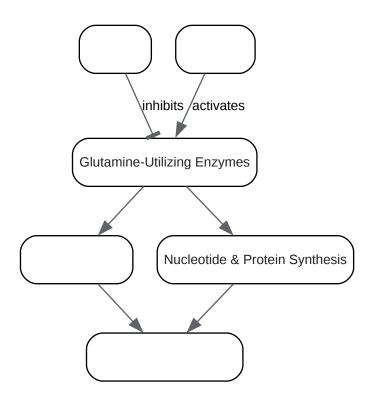




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Caption: Experimental workflow for in vivo studies of JHU-083.





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Caption: JHU-083 mechanism of action on signaling pathways.

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